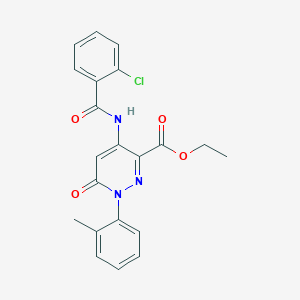

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(2-chlorobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-16(23-20(27)14-9-5-6-10-15(14)22)12-18(26)25(24-19)17-11-7-4-8-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPODXTUTVFMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and potential applications.

Chemical Structure and Properties

The compound belongs to the class of pyridazinones, characterized by a complex structure that influences its biological properties. The molecular formula is with a molecular weight of 397.8 g/mol. The presence of the chlorobenzamido group is significant as it may enhance the compound's reactivity and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.8 g/mol |

| CAS Number | 946209-98-9 |

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific biological targets that modulate cellular pathways associated with disease processes. The compound's structural features suggest potential interactions with enzymes or receptors involved in inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that pyridazinones, including this compound, may exhibit antimicrobial properties. A study highlighted the synthesis of various pyridazinone derivatives that showed significant activity against bacterial strains, suggesting a possible application in treating infections caused by resistant pathogens.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro. Preliminary results demonstrate that the compound can inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the pyridazinone class. For instance:

- A high-throughput screening (HTS) campaign identified derivatives with enhanced activity against specific cellular targets involved in pluripotency and differentiation processes .

- In another study focusing on latent tuberculosis , compounds similar to this compound were shown to effectively modulate dormancy survival mechanisms in Mycobacterium tuberculosis .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Detailed investigations into how modifications to the chemical structure affect biological activity.

- In vivo Studies : Evaluating efficacy and safety profiles in animal models to establish therapeutic potential.

- Mechanistic Studies : Unraveling the precise biochemical pathways influenced by this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares the target compound with structurally related pyridazine derivatives, focusing on substituent variations and their impact on melting points, yields, and synthetic feasibility:

Key Observations:

- Electron-Withdrawing Groups: Derivatives with substituents like Cl, CF₃, or NO₂ exhibit lower yields (e.g., 40% for CF₃ in compound 22) due to steric hindrance or reactivity challenges during synthesis .

- Hydrogen-Bonding Groups : The hydroxyl group in compound 12d contributes to a high melting point (220–223°C), likely due to enhanced intermolecular interactions .

- Steric Effects : The o-tolyl group in the target compound may reduce solubility compared to para-substituted analogs (e.g., 4-fluorophenyl in compound 18), as ortho substituents increase steric bulk .

Structural and Conformational Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyridazine derivatives structurally related to Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer: A common approach involves cyclocondensation of hydrazones with ethyl cyanoacetate under thermal conditions (160°C, 2.5 h), followed by purification via silica gel column chromatography using ethyl acetate/hexane mixtures. Substituted hydrazones (e.g., 2-chlorobenzamido derivatives) and aryl groups (e.g., o-tolyl) are introduced to modulate the core structure . Yields typically range from 40–95%, with reaction efficiency dependent on steric and electronic effects of substituents .

Q. How is structural characterization of such compounds performed?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR are used to confirm regiochemistry, substituent orientation, and hydrogen bonding patterns. For example, downfield shifts in carbonyl carbons (~165–170 ppm) indicate conjugation with adjacent electron-withdrawing groups .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode provides molecular ion peaks (e.g., [M+H]), with fragmentation patterns verifying substituent stability .

- Melting Points: Reported as a preliminary purity indicator (e.g., 164–223°C for derivatives) .

Advanced Research Questions

Q. How do substituents on the pyridazine core influence biological activity or photophysical properties?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -Cl, -CF) at the benzamido position enhance π-π stacking in target binding pockets, as shown in adenosine A1 receptor modulation studies. Conversely, bulky o-tolyl groups may sterically hinder interactions .

- Photophysical Analysis: Substituents alter MLCT (metal-to-ligand charge transfer) transitions. For example, o-tolyl groups induce torsional angles (~51.7°) in bipyridyl ligands, blue-shifting emission maxima due to elevated π-LUMO energy levels .

Q. What crystallographic techniques are used to resolve the molecular conformation of this compound?

- Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): SHELX software refines structures using high-resolution data. Twisted conformations (e.g., o-tolyl dihedral angles) are quantified via ORTEP-3 graphical representations .

- Hydrogen Bonding Analysis: Graph set notation (e.g., ) classifies intermolecular interactions, with Etter’s rules predicting aggregation motifs in crystals .

Q. How can computational modeling predict supramolecular aggregation or solubility?

- Methodological Answer:

- Molecular Dynamics (MD): Simulations in explicit solvents (e.g., acetonitrile) assess aggregation tendencies. Low-temperature emission spectra (e.g., 5–10 µM in DMF/ethanol) experimentally validate dimer formation .

- Hansen Solubility Parameters (HSP): Correlate substituent polarity (e.g., -Cl, -COOEt) with solubility in aprotic solvents. Column chromatography elution profiles (ethyl acetate/hexane gradients) provide empirical validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- Engineering Controls: Use fume hoods with ≥6 air changes/hour to minimize inhalation risks.

- Personal Protective Equipment (PPE): Nitrile gloves (tested via ASTM D6978), chemical goggles (ANSI Z87.1), and lab coats.

- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal, following NIH guidelines .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.